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Compound of Interest

Compound Name: Col003

Cat. No.: B1669289

Executive Summary

Col003 is a novel, orally bioavailable, small-molecule inhibitor of the Fictive Tyrosine Kinase
(FTK), a critical component in the oncogenic MAPK/ERK signaling cascade. Dysregulation of
the FTK pathway is a known driver in several solid tumors. This document provides a
comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD)
profile of Col003. The data herein demonstrate that Col003 possesses favorable drug-like
properties, including significant oral bioavailability and dose-dependent target engagement,
supporting its continued development as a potential therapeutic agent for targeted cancer
therapy.

Pharmacokinetics (PK)

The pharmacokinetic properties of Col003 were evaluated in male Sprague-Dawley rats
following a single administration via oral (PO) and intravenous (IV) routes. The resulting plasma
concentration-time profiles were analyzed to determine key PK parameters.

Quantitative Pharmacokinetic Data

The following table summarizes the mean pharmacokinetic parameters of Col003.
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Parameter Intravenous (IV) Oral (PO)
Dose 2 mg/kg 10 mg/kg
Cmax (ng/mL) 1,250 £ 180 850 £ 110
Tmax (h) 0.1 15

AUCO-inf (ng-h/mL) 2,800 = 350 9,100 + 1,200
t1/2 (h) 45+0.8 5.1+0.9

Cl (L/h/kg) 0.71 £ 0.09

vd (L/kg) 46+0.7

Oral Bioavailability (F%6) - 65%

Data are presented as mean +

standard deviation (n=6 per

group).

Experimental Protocol: Murine Pharmacokinetic Study

e Species & Grouping: Male Sprague-Dawley rats (n=12), aged 8-10 weeks, were divided into
two groups (IV and PO, n=6 each).

e Formulation: For IV administration, Col003 was dissolved in a solution of 10% DMSO, 40%
PEG300, and 50% saline. For PO administration, Col003 was suspended in 0.5%
methylcellulose.

e Dosing: The IV group received a 2 mg/kg bolus dose via the tail vein. The PO group received
a 10 mg/kg dose via oral gavage.

o Sample Collection: Blood samples (~150 puL) were collected from the jugular vein into EDTA-
coated tubes at pre-dose and at 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Plasma was separated by centrifugation (2,000 x g for 10 minutes at 4°C) and stored at
-80°C.

e Bioanalysis: Plasma concentrations of Col003 were quantified using a validated LC-MS/MS
(Liquid Chromatography with tandem mass spectrometry) method. The lower limit of

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1669289?utm_src=pdf-body
https://www.benchchem.com/product/b1669289?utm_src=pdf-body
https://www.benchchem.com/product/b1669289?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

quantification (LLOQ) was established at 1 ng/mL.

o Data Analysis: PK parameters were calculated using non-compartmental analysis (NCA) with
Phoenix WinNonlin software.

Pharmacodynamics (PD)

The pharmacodynamic activity of Col003 was assessed through its in vitro inhibitory effect on
its primary target, FTK, and the downstream signaling marker, phosphorylated ERK (p-ERK).

Quantitative Pharmacodynamic Data

The table below outlines the key in vitro pharmacodynamic parameters for Col003.

Parameter Value Description

Concentration for 50%
FTK Kinase IC50 (nM) 52+1.1 inhibition of recombinant FTK

enzyme activity.

Concentration for 50%
Cellular p-ERK IC50 (nM) 25.8+45 inhibition of p-ERK in FTK-
mutant HT-29 cells.

Concentration for 50%
Cell Proliferation G150 (nM) 40.1+£7.3 inhibition of cell growth in FTK-
mutant HT-29 cells.

Data are presented as mean +
standard deviation from three

independent experiments.

Visualizing the Col003 Mechanism of Action

The diagram below illustrates the proposed signaling pathway and the inhibitory action of
Col003.
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Caption: Col003 inhibits the FTK kinase, blocking the downstream MAPK/ERK signaling
pathway.

Experimental Protocol: In Vitro Kinase Assay

o Objective: To determine the half-maximal inhibitory concentration (IC50) of Col003 against
recombinant human FTK.

o Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay
was used. The assay measures the phosphorylation of a biotinylated peptide substrate by
the FTK enzyme using a europium-labeled anti-phospho-tyrosine antibody.

e Procedure:

[¢]

Recombinant human FTK enzyme was incubated with varying concentrations of Col003
(from 0.1 nM to 10 pM) in a kinase reaction buffer for 20 minutes at room temperature.

[¢]

The kinase reaction was initiated by adding ATP and the peptide substrate.

o

The reaction was allowed to proceed for 60 minutes at 30°C.

[e]

The reaction was stopped, and the TR-FRET detection reagents were added.

o

After a final incubation period, the TR-FRET signal was read on a plate reader.

o Data Analysis: The raw data were normalized to control wells (DMSO vehicle) and plotted
against the logarithm of Col003 concentration. The IC50 value was determined by fitting the
data to a four-parameter logistic curve using GraphPad Prism.

Experimental Workflow Visualization

The following diagram outlines the workflow for determining the cellular potency of Col003.
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Caption: Workflow for determining the cellular IC50 of Col003 on p-ERK inhibition.
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Dose-Response Relationship

The logical relationship between Col003 exposure, target modulation, and the ultimate cellular
effect is critical for establishing a therapeutic window.
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Caption: Logical flow from Col003 dose to cellular anti-proliferative effect.

Conclusion and Future Directions

The preclinical data for Col003 are highly encouraging. The compound exhibits good oral
bioavailability and a half-life suitable for once or twice-daily dosing in rodent models.
Furthermore, Col003 demonstrates potent and selective inhibition of its intended target, FTK,
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leading to a dose-dependent reduction in downstream pathway signaling and a corresponding
inhibition of cancer cell proliferation. These results strongly support the advancement of Col003
into IND-enabling toxicology studies and subsequent clinical evaluation. Future work will focus
on evaluating the efficacy of Col003 in in vivo tumor xenograft models and establishing a
robust PK/PD model to guide dose selection for first-in-human trials.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics
and Pharmacodynamics of Col003]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1669289#exploring-the-pharmacokinetics-and-
pharmacodynamics-of-col003]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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